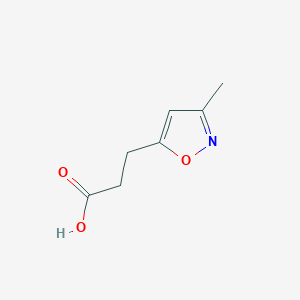

5-Isoxazolepropanoic acid, 3-methyl-

Description

Contextualization within Non-Proteinogenic Amino Acids Research

AMPA is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids that are genetically coded for and incorporated into proteins. nih.govwikipedia.org These types of amino acids are of significant interest to researchers for their potential to act as highly specific modulators of biological processes. The structure of AMPA is homologous to ibotenic acid and it acts as a glutamate (B1630785) agonist. nih.gov

The parent compound, 5-Isoxazolepropanoic acid, 3-methyl-, provides the foundational isoxazole (B147169) structure from which AMPA is derived. The addition of an amino group and a hydroxyl group to this backbone results in the specific pharmacological activity of AMPA.

Significance as a Glutamatergic System Probe in Neuroscience Research

The primary significance of AMPA in neuroscience lies in its role as a selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors in the central nervous system. wikipedia.orgwikipedia.org Glutamate is the principal excitatory neurotransmitter in the brain, and its receptors are fundamental to synaptic transmission and plasticity. nih.govyoutube.com

AMPA receptors mediate fast excitatory neurotransmission by allowing the influx of sodium ions, and in some cases calcium ions, into the postsynaptic neuron upon binding with glutamate. wikipedia.orgnih.gov This leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). wikipedia.org The ability of the AMPA compound to specifically activate these receptors allows researchers to distinguish their activity from other glutamate receptors, such as NMDA and kainate receptors. wikipedia.orgyoutube.com This specificity makes AMPA an invaluable tool for investigating the molecular mechanisms underlying learning, memory, and synaptic plasticity, a process known as long-term potentiation (LTP). wikipedia.org

Dysregulation of AMPA receptor function has been implicated in various neurological and psychiatric disorders, further highlighting the importance of AMPA as a research tool. nih.govnih.gov

Overview of the Isoxazole Moiety in Medicinal Chemistry and Chemical Biology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net This structural motif is found in a wide array of biologically active compounds and approved drugs. nih.govcapes.gov.br

The integration of the isoxazole moiety into molecules can improve their physicochemical properties and pharmacological profiles. nih.govrsc.org Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. nih.govrsc.org The versatility of the isoxazole ring allows for various structural modifications, enabling the development of compounds with enhanced bioactivity and selectivity. nih.govresearchgate.net This makes the isoxazole framework a popular and important component in the design of new therapeutic agents. nih.govrsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-4-6(11-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZIPSOUAUOKRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439532 |

Source

|

| Record name | 5-Isoxazolepropanoicacid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154928-89-9 |

Source

|

| Record name | 5-Isoxazolepropanoicacid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methyl-1,2-oxazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Isoxazolepropanoic Acid Derivatives

Established Chemical Routes for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is a cornerstone of the synthesis of these derivatives. Several classical and contemporary methods are employed to form this five-membered heterocycle.

One of the most prevalent methods is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgnih.gov This reaction provides a direct and efficient route to substituted isoxazoles. The nitrile oxides are typically generated in situ from oximes, and their reaction with an appropriately substituted alkyne yields the desired isoxazole core.

Another fundamental approach involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents. wikipedia.orgsphinxsai.com This condensation reaction is a versatile method for preparing a wide range of isoxazole derivatives. For instance, reacting a 1,3-diketone with hydroxylamine leads to the formation of the isoxazole ring through a cyclization and dehydration sequence.

Solid-phase synthesis has also been adapted for the creation of isoxazole libraries. nanobioletters.com This involves the use of resin-bound alkenes or alkynes which react with nitrile oxides in a 1,3-dipolar cycloaddition. nanobioletters.com This methodology allows for the generation of diverse isoxazole derivatives through parallel synthesis. nanobioletters.com

| Reaction Type | Reactants | Key Features |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne | High efficiency, direct route to substituted isoxazoles. wikipedia.orgnih.gov |

| Condensation | 1,3-Diketone, Hydroxylamine | Versatile, widely applicable for various isoxazole derivatives. wikipedia.orgsphinxsai.com |

| Solid-Phase Synthesis | Resin-bound Alkenes/Alkynes, Nitrile Oxides | Suitable for combinatorial library synthesis and diversity-oriented approaches. nanobioletters.com |

Targeted Introduction of Amino and Carboxylic Acid Functionalities

The introduction of amino and carboxylic acid groups onto the isoxazole scaffold is crucial for modulating the physicochemical properties and biological activity of the resulting molecules. These functional groups can serve as handles for further derivatization or as key pharmacophoric elements.

A notable example is the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid , a bifunctional derivative that incorporates both an amino and a carboxylic acid group. nih.gov This compound is considered a non-proteinogenic β-amino acid and serves as a valuable building block in peptidomimetics. nih.govrsc.org The synthesis of such compounds can be achieved through multi-step sequences involving the construction of the isoxazole ring followed by functional group interconversions.

One approach to introduce an amino group is through the reaction of 3-bromoisoxazolines with various amines in a base-promoted addition-elimination reaction, followed by oxidation to the corresponding 3-aminoisoxazole. acs.org The carboxylic acid functionality can be introduced by using precursors that already contain a protected carboxyl group or by derivatizing a suitable substituent on the isoxazole ring. For instance, the hydrolysis of an ester or a nitrile group can yield the desired carboxylic acid.

Chemoenzymatic Synthetic Approaches to Chiral Compounds

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic methods for the synthesis of chiral isoxazolepropanoic acid derivatives. taylorfrancis.commdpi.com These approaches combine the selectivity of enzymatic catalysis with the versatility of chemical synthesis to produce single enantiomers with high efficiency. taylorfrancis.com

Lipase-catalyzed kinetic resolution is a widely used technique. nih.gov In this method, a racemic mixture of a hydroxy-functionalized isoxazole derivative is treated with a lipase in the presence of an acyl donor. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated enantiomers. This strategy has been successfully applied to the resolution of 1-(β-hydroxypropyl)azoles, which can then be converted into chiral ionic liquids. nih.gov

The advantages of biocatalysis include high enantioselectivity and regioselectivity, as well as the ability to perform reactions under mild conditions, which minimizes the risk of racemization and other side reactions. taylorfrancis.com

Multi-component Reaction Methodologies in Derivatization (e.g., Passerini Reaction)

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials. nih.govnih.gov The Passerini reaction , a three-component reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid, is particularly well-suited for the derivatization of isoxazolepropanoic acids. wikipedia.orgorganic-chemistry.org

This reaction leads to the formation of α-acyloxy amides in a single step. wikipedia.org By using an isoxazole-containing aldehyde or carboxylic acid as one of the components, a diverse library of derivatives can be synthesized. The reaction is believed to proceed through a concerted mechanism in aprotic solvents, involving a trimolecular reaction between the three components. wikipedia.orgbeilstein-journals.org

The Ugi reaction , a four-component reaction, is another important MCR that can be employed for the synthesis of peptide-like structures incorporating the isoxazole scaffold. beilstein-journals.org

| Multi-component Reaction | Components | Product | Key Features |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide | Atom-efficient, rapid generation of complexity. wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino amide | Access to peptide-like structures. beilstein-journals.org |

Stereoselective Synthesis and Enantiomeric Resolution Strategies

The synthesis of specific stereoisomers of isoxazolepropanoic acid derivatives is often essential for achieving the desired pharmacological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer directly, while enantiomeric resolution involves the separation of a racemic mixture.

One strategy for stereoselective synthesis involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For example, the preparation of chiral 1,4-oxazepane-5-carboxylic acids bearing two stereocenters has been reported, where the stereoselectivity of the reaction was studied in detail. rsc.org

Enantiomeric resolution can be achieved through various methods, including the chemoenzymatic approaches discussed earlier, as well as classical resolution using chiral resolving agents to form diastereomeric salts that can be separated by crystallization.

Advanced Derivatization Techniques for Scaffold Diversification

To explore the structure-activity relationships of isoxazolepropanoic acid derivatives, advanced derivatization techniques are employed to diversify the core scaffold. These methods go beyond simple functional group modifications and aim to introduce novel structural motifs.

One such approach involves the isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides , which can then be reacted with various nucleophiles to generate a range of amides, esters, and thioesters of 2H-azirine-2-carboxylic acids. mdpi.com This method provides access to a unique class of compounds with potential biological activity.

Another strategy is the derivatization of existing functional groups using modern synthetic methodologies. For example, the carboxylic acid group can be converted into a variety of other functional groups, or used as a handle for coupling with other molecules, such as amino acids or peptides. researchgate.net The use of stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) has been demonstrated for the measurement of derivatized dicarboxylic acids in biological samples, highlighting the importance of derivatization in analytical applications as well. nih.gov

Radiosynthesis of Labeled Ligands for Receptor Studies (e.g., [¹¹C]BIIB104, [³H]AMPA)

Radiolabeled ligands are indispensable tools for studying the interaction of drugs with their biological targets in vitro and in vivo. The radiosynthesis of isoxazolepropanoic acid derivatives allows for their use in positron emission tomography (PET) imaging and receptor binding assays.

A prominent example is the radiosynthesis of [¹¹C]BIIB104 , an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic-acid-positive allosteric modulator of the AMPA receptor. mdpi.comnih.gov The radiolabeling is achieved through a three-step nucleophilic [¹¹C]cyanation reaction in a single pot, resulting in a radioligand with high radioactivity and radiochemical purity. mdpi.com PET studies with [¹¹C]BIIB104 in non-human primates have been used to evaluate its brain penetrance and kinetics. nih.gov

Similarly, [³H]AMPA , the radiolabeled version of the potent non-NMDA receptor agonist, is used in receptor binding studies to characterize the properties of AMPA receptors. nih.gov The synthesis of such tritiated ligands is crucial for in vitro pharmacological assays.

| Radiolabeled Ligand | Isotope | Application | Key Findings from Studies |

| [¹¹C]BIIB104 | Carbon-11 | PET imaging of AMPA receptor modulation | High brain uptake with homogeneous distribution in non-human primates. mdpi.comnih.gov |

| [³H]AMPA | Tritium-3 | In vitro receptor binding assays | Used to study the binding characteristics of AMPA receptors and the effects of various ligands. nih.gov |

| [¹¹C]Paraoxon | Carbon-11 | PET imaging of acetylcholinesterase inhibition | Demonstrated rapid penetration into the central nervous system in rats. nih.gov |

Molecular Pharmacology of α Amino 3 Hydroxy 5 Methyl 4 Isoxazolepropionic Acid Ampa and Analogs

Ligand-Receptor Binding Kinetics and Thermodynamics

Quantitative Binding Studies with AMPA Receptors (AMPARs) in Brain Homogenates

Quantitative analysis of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs) in brain homogenates has been crucial for understanding their composition and distribution. Techniques such as co-immunoprecipitation (co-IP) and blue native polyacrylamide gel electrophoresis (BNE) have been instrumental in these investigations.

Studies utilizing co-IP in various rat brain regions, including the nucleus accumbens, dorsal striatum, prefrontal cortex, and hippocampus, have revealed that the majority of the GluA1 subunit is associated with either GluA2 or GluA3, with a predominant formation of GluA1A2 heteromers. frontiersin.org A smaller population of GluA1A3 receptors is also present in these regions. frontiersin.org BNE, a technique that preserves protein complexes in their native state, has further clarified the assembly of these subunits. youtube.com BNE analysis of nucleus accumbens membranes shows that GluA1, GluA2, and GluA3 subunits exist as monomers, dimers, and tetramers. youtube.com However, a significant portion of the GluA2 subunit is found in a partially assembled state, likely as dimers within the endoplasmic reticulum, rather than as functional tetrameric receptors on the cell surface. frontiersin.org This finding highlights that simple Western blot analysis of total subunit levels can be misleading regarding the abundance of functional receptors. youtube.com

Radioligand binding assays, often using tritiated AMPA ([³H]AMPA), have been employed to validate co-IP results, based on the premise that only fully assembled, functional tetrameric AMPARs can bind agonists. youtube.com Human postmortem studies have also utilized [³H]AMPA binding to investigate alterations in AMPAR expression in various neurological conditions. For instance, some studies have reported increased [³H]AMPA binding in the hippocampus of individuals with alcohol use disorder, while findings in other regions like the amygdala have been less consistent. nih.gov

The isolation of AMPA-containing vesicles (ACVs) from whole mouse brains has provided further insight into the molecular makeup of native AMPAR complexes. nih.govnih.gov By using an antibody against the GluA1 subunit, researchers have identified two distinct populations of ACVs: smaller vesicles containing synaptobrevin-2 and GluA1, and larger vesicles containing the transferrin receptor along with GluA1, GluA2, and GluA3 subunits. nih.gov The presence of synaptobrevin-2 on the smaller vesicles suggests they are competent for fusion with the plasma membrane, a key step in synaptic plasticity. nih.gov

Table 1: Subunit Composition of AMPA Receptors in Different Rat Brain Regions This table summarizes the findings from co-immunoprecipitation studies on the association of AMPAR subunits.

| Brain Region | Major Subunit Combination | Minor Subunit Combination | Notes |

|---|---|---|---|

| Nucleus Accumbens | GluA1A2 | GluA1A3 | Most GluA1 is associated with GluA2/3. frontiersin.orgyoutube.com |

| Dorsal Striatum | GluA1A2 | GluA1A3 | A significant portion of GluA2 is not in tetramers. frontiersin.org |

| Prefrontal Cortex | GluA1A2 | GluA1A3 | Findings are consistent across multiple brain regions. frontiersin.org |

| Hippocampus | GluA1A2 | GluA1A3 | Co-IP assesses total cellular pool, including partials. frontiersin.orgyoutube.com |

Allosteric Modulation Mechanisms of AMPAR Function

Allosteric modulators bind to AMPARs at sites distinct from the glutamate (B1630785) binding site, offering a way to fine-tune receptor activity rather than simply turning it on or off. nih.gov These modulators can be categorized as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs).

Positive Allosteric Modulators (PAMs) , also known as ampakines, enhance AMPAR currents. frontiersin.org They typically bind at the interface between subunits of the ligand-binding domain (LBD) dimer. frontiersin.orgnih.govwikipedia.org The binding of PAMs like aniracetam (B1664956) and CX614 stabilizes the "closed-cleft" conformation of the LBD that occurs when an agonist is bound. nih.govwikipedia.org This stabilization slows the deactivation of the receptor, which is the process of the channel closing after the agonist dissociates. nih.govwikipedia.org PAMs can be further classified as low-impact or high-impact. rsc.org Low-impact PAMs primarily decrease the rate of deactivation, while high-impact PAMs decrease both deactivation and desensitization, the process where the channel closes despite the continued presence of the agonist. rsc.org

Negative Allosteric Modulators (NAMs) , such as GYKI-52466, inhibit AMPAR function. These non-competitive antagonists bind within the transmembrane collar region surrounding the ion channel. nih.gov This binding decouples the agonist-bound LBD from the ion channel gate, effectively desensitizing the receptor to activation. nih.gov Interestingly, a phenomenon known as allosteric competition can occur. For example, the NAM GYKI-52466 can prevent the potentiating effects of the PAM cyclothiazide (B1669527) (CTZ) by altering the receptor's conformation in a way that disrupts the CTZ binding site. nih.gov This demonstrates a hierarchical control of receptor function by different allosteric modulators. nih.gov

Radioligand binding studies with novel modulators have also suggested the existence of synergistic effects, where the binding of one compound can enhance the binding of another, possibly by inducing conformational changes at a separate allosteric site. nih.gov

Table 2: Examples of Allosteric Modulators of AMPA Receptors This table provides examples of different classes of allosteric modulators and their primary mechanism of action.

| Modulator | Class | Mechanism of Action |

|---|---|---|

| Aniracetam | PAM | Stabilizes closed-cleft LBD conformation, slows deactivation. nih.govwikipedia.org |

| CX614 | PAM | Stabilizes closed-cleft LBD conformation, slows deactivation. nih.govwikipedia.org |

| Cyclothiazide (CTZ) | PAM | Prevents desensitization by stabilizing the LBD dimer interface. nih.gov |

| GYKI-52466 | NAM | Decouples LBD from the ion channel, promoting desensitization. nih.gov |

| Perampanel | NAM | Binds to the ion channel collar, stabilizing the closed state. |

Characterization of Agonist and Antagonist Receptor Interactions

The interaction of agonists and antagonists with AMPARs governs the initiation of the nerve impulse. The orthosteric binding site, where the endogenous agonist glutamate binds, is located within a "clamshell-like" structure in the LBD.

Agonist Binding: Kinetic studies using rapid application of agonists have revealed that the binding of two agonist molecules is necessary to activate the AMPA receptor. These studies, which often use the patch-clamp technique, have shown that the activation kinetics are sigmoidal, indicating multiple binding steps are required for channel opening. A model with two independent binding sites provided a better fit to the data than models with one or three sites. Further refinement of this model suggested a cooperative interaction between the two sites, with the affinity of the first binding step being higher than the second.

Antagonist Binding: Competitive antagonists, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), bind to the same orthosteric site as agonists, thereby preventing receptor activation. Studies examining the unbinding of antagonists also support the two-site model and suggest negative cooperativity between the antagonist binding sites. Non-competitive antagonists, on the other hand, inhibit receptor function without directly competing with glutamate. For example, decanoic acid acts as a non-competitive antagonist in a voltage- and subunit-dependent manner. It's also possible for competitive antagonists and negative allosteric modulators to bind to the receptor simultaneously and independently.

Table 3: Common Ligands for AMPA Receptor Research This table lists common agonists and antagonists used to study AMPA receptor function.

| Ligand | Type | Common Use in Research |

|---|---|---|

| Glutamate | Endogenous Agonist | Natural neurotransmitter that activates AMPARs. |

| AMPA | Selective Agonist | Used to define and characterize AMPA receptors. wikipedia.org |

| Quisqualate | Agonist | A naturally occurring agonist used in early receptor characterization. |

| Kainate | Partial Agonist | Induces non-desensitizing currents, used to study channel properties. |

| CNQX | Competitive Antagonist | Blocks the agonist binding site to inhibit receptor function. |

| Decanoic Acid | Non-competitive Antagonist | Inhibits AMPARs through a separate site. |

Investigation of Stereoselectivity in Receptor Binding and Functional Responses

The AMPA receptor demonstrates a high degree of stereoselectivity, meaning the three-dimensional arrangement of atoms in a ligand molecule is critical for its binding and activity. This is exemplified by the receptor's differential response to the enantiomers (mirror-image isomers) of its ligands.

The endogenous agonist, (S)-Glutamic acid, is the form that potently activates the receptor. nih.gov The synthetic agonist for which the receptor is named, AMPA, also shows strong stereoselectivity. The (S)-enantiomer of AMPA is a potent agonist, whereas the (R)-enantiomer is largely inactive. wikipedia.org This stereochemical preference is a hallmark of the AMPAR's orthosteric binding site.

Research into AMPA analogs has further highlighted this principle. For instance, with the compound 2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid (APPA), the (S)-enantiomer acts as a weak agonist, while the (R)-enantiomer functions as a weak antagonist. wikipedia.org Similarly, for 2-amino-3-[3-hydroxy-5-(2-pyridyl)-4-isoxazolyl]propionic acid (2-Py-AMPA), the (S)-form is a potent agonist, and the (R)-form is a weak antagonist. wikipedia.org

The development of conformationally restricted and stereochemically well-defined analogs has been a key strategy in designing subtype-selective agonists. nih.gov X-ray crystallography of the agonist binding domain has provided detailed structural insights into how these stereoisomers interact differently with the amino acid residues in the binding pocket, explaining the observed differences in their pharmacological activity. nih.gov These studies underscore that the precise spatial orientation of a ligand's functional groups is essential for establishing the specific interactions required for receptor activation or inhibition. wikipedia.org

Receptor Activation Mechanisms and Conformational Dynamics

Ligand-Induced Conformational Changes in Ligand Binding Domains (LBDs)

The activation of an AMPA receptor is initiated by a significant conformational change in its Ligand Binding Domains (LBDs) upon agonist binding. Each LBD is composed of two lobes, D1 and D2, that form a "clamshell" like structure. The agonist binding site is located in the cleft between these two lobes.

Upon the binding of an agonist like glutamate, the LBD undergoes a cleft closure motion, where the D2 lobe moves towards the D1 lobe. This conformational change has been directly observed and quantified using techniques like luminescence resonance energy transfer (LRET), which measures changes in distance between specific points on the protein. These studies have confirmed that the degree of cleft closure is conserved even when the LBD is part of the full, membrane-spanning receptor. X-ray crystallography has also provided high-resolution snapshots of this closed-cleft conformation.

This initial ligand-induced domain closure is a critical step that precedes and directly influences the opening of the ion channel. The stability of this closed-cleft conformation is thought to be a key determinant of an agonist's efficacy; a more stable closure leads to a higher probability of channel opening.

The LBDs are surprisingly mobile even in the absence of a bound ligand. This inherent flexibility allows for spontaneous, albeit infrequent, domain closure and movements between subunits. The consensus model for receptor desensitization, a state where the channel closes despite the continued presence of an agonist, also involves a major conformational rearrangement of the LBDs. In this model, the LBDs within a dimer pivot, causing the upper D1 lobes to move apart and the lower D2 lobes to move closer together, which leads to the closure of the ion channel pore. This dynamic interplay of conformational states, driven by ligand binding and inherent protein flexibility, allows for the rapid activation, deactivation, and desensitization kinetics that are characteristic of AMPA receptors.

Role of Specific Agonist-Protein Interactions in Receptor Activation

The activation of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a cornerstone of fast excitatory neurotransmission in the central nervous system, is initiated by the binding of an agonist to the ligand-binding domain (LBD). nih.govpatsnap.com This binding event triggers a cascade of conformational changes, ultimately leading to the opening of the receptor's ion channel. The specificity and nature of the interactions between the agonist molecule and the amino acid residues within the LBD are critical determinants of the receptor's activation efficacy.

The LBD of the AMPA receptor is a bilobed structure, often described as a "clamshell." nih.gov Agonist binding occurs within the cleft between these two lobes. The process of receptor activation is intrinsically linked to the closure of this clamshell structure around the agonist molecule. nih.gov The degree and stability of this lobe closure are thought to directly correlate with the efficacy of the agonist. Full agonists, such as glutamate, are believed to induce a more complete and stable closure of the LBD, which in turn exerts a "pulling" force on the linkers connected to the transmembrane domain, leading to a higher probability of channel opening. nih.govresearchgate.net

Partial agonists, on the other hand, may induce a less complete or less stable closure of the LBD. nih.gov This can be due to steric hindrance, as seen with kainate, where its isopropenyl group clashes with residues in the binding pocket, preventing full closure. nih.gov Alternatively, some partial agonists might allow for a dynamic equilibrium between open and closed LBD conformations, with the fully closed state being less stable and thus less probable. nih.gov

A key interaction for receptor activation involves the α-amine group of the agonist. This group forms crucial bridging interactions within the binding pocket. The strength of these interactions has been shown to correlate with the extent of receptor activation, suggesting that this is a critical point of communication between the agonist and the receptor protein that drives the allosteric pathway of channel gating. nih.gov

Modulation of Ion Channel Gating and Desensitization Kinetics

The gating of the AMPA receptor ion channel—its transition between closed, open, and desensitized states—is a rapid and tightly regulated process. Following agonist binding and the initial channel opening, AMPA receptors typically enter a desensitized state within milliseconds, even in the continued presence of the agonist. nih.govjneurosci.org This rapid desensitization is a crucial mechanism for shaping the time course of synaptic transmission.

The kinetics of both gating and desensitization are influenced by several factors, including the specific agonist bound to the receptor. Full agonists and partial agonists can produce distinct kinetic profiles. For instance, the rate and extent of desensitization can vary depending on the agonist. jneurosci.org

Furthermore, the process of desensitization is thought to involve a rearrangement of the LBD dimers. jneurosci.org Structural studies suggest that in the desensitized state, the LBD clamshells relax, leading to a decoupling of the agonist-bound LBD from the ion channel gate. jneurosci.org Recovery from desensitization is also a regulated process that influences the ability of the receptor to respond to subsequent stimuli.

The presence of auxiliary subunits, such as transmembrane AMPA receptor regulatory proteins (TARPs), profoundly modulates the gating and desensitization kinetics of AMPA receptors. jneurosci.org Stargazin, a member of the TARP family, has been shown to reduce the rate and extent of desensitization and slow the deactivation rate of the receptor. jneurosci.org This modulation effectively enhances the receptor's response to glutamate.

The kinetics of the AMPA receptor can be summarized by a multi-state model that includes transitions between resting, activated, and desensitized states. The rates of these transitions are influenced by agonist concentration, subunit composition, and the presence of modulatory proteins.

| Kinetic Parameter | Description | Influencing Factors |

| Activation Rate | The speed at which the channel opens upon agonist binding. | Agonist concentration, agonist type (full vs. partial), subunit composition. |

| Deactivation Rate | The rate of channel closure upon agonist dissociation. | Agonist dissociation rate, presence of auxiliary subunits (e.g., TARPs). jneurosci.org |

| Desensitization Rate | The rate at which the channel enters a non-conducting, agonist-bound state. | Agonist type, subunit composition (flip/flop isoforms), auxiliary subunits. |

| Recovery from Desensitization | The rate at which the receptor returns to a resting, activatable state. | Subunit composition, presence of auxiliary subunits. |

Subunit-Specific Interactions and Functional Selectivity

The functional diversity of AMPA receptors is largely conferred by their heterotetrameric assembly from four different subunits: GluA1, GluA2, GluA3, and GluA4. wikipedia.orgunc.edu The specific combination of these subunits within a receptor complex dictates its pharmacological and biophysical properties, including its affinity for agonists, gating kinetics, and ion permeability.

Differential Binding and Activation Profiles of AMPAR Subunits (e.g., GluA1, GluA2, GluA3, GluA4)

The subunit composition of an AMPA receptor significantly influences its affinity for agonists and its activation profile. While all subunits contribute to the formation of the ligand-binding domain, subtle differences in their amino acid sequences lead to distinct pharmacological properties. For example, the majority of AMPA receptors in the hippocampus are heteromers of GluA1/2 and GluA2/3. nih.gov

The presence of the GluA2 subunit is particularly critical as it renders the receptor impermeable to calcium ions. Receptors lacking the GluA2 subunit are calcium-permeable, a property that has significant implications for synaptic plasticity and excitotoxicity.

The flip/flop splice variants of the AMPA receptor subunits also contribute to their functional diversity. This alternative splicing occurs in a cassette located in the extracellular loop preceding the final transmembrane domain and affects the desensitization kinetics and pharmacology of the receptor.

The following table summarizes the known binding affinities and functional potencies of AMPA and other agonists at different AMPA receptor subunit combinations.

| Agonist | Receptor Subunit | Binding Affinity (Ki) | Functional Potency (EC50) |

| AMPA | GluA3 | ~2-fold lower affinity for D655A and K660A mutants | N/A |

| Glutamate | GluA3 | N/A | ~1200-fold difference between EC50 and Ki for wildtype |

| Quisqualate | GluA3 | N/A | ~5000-fold difference between EC50 and Ki for wildtype |

| Kainate | GluA3 | Unchanged by D655A mutation | 15-fold difference between EC50 and Ki for wildtype |

Data is often presented for heteromeric receptors, reflecting their physiological relevance. The values can vary depending on the experimental system and conditions.

Cross-Reactivity and Selectivity at Kainate Receptor (KAR) Subtypes (e.g., GluK1, GluK3, GluR5)

While AMPA is the defining agonist for AMPA receptors, there is a degree of cross-reactivity with another class of ionotropic glutamate receptors, the kainate receptors (KARs). patsnap.com KARs are themselves composed of different subunits (GluK1-5) and have distinct physiological roles. Some compounds that act on AMPA receptors can also interact with KARs, and vice versa. nih.gov

For instance, kainate itself is a potent agonist at both AMPA and kainate receptors. patsnap.com However, the development of selective ligands has allowed for the pharmacological distinction between these two receptor families. Some compounds exhibit a degree of selectivity for specific KAR subtypes. For example, certain quinoxaline-2,3-dione analogues have been shown to be potent antagonists at specific kainate receptor subunits with varying degrees of selectivity over AMPA receptors. nih.gov One such compound demonstrated a 400-fold preference for GluK3 over GluK1, GluK2, GluK5, and the AMPA receptor subunit GluA2. nih.gov

The following table provides examples of the selectivity profiles of certain compounds at AMPA and kainate receptor subtypes.

| Compound | Receptor Target | Activity (IC50/Ki) | Selectivity |

| Quinoxaline-2,3-dione analogue (Compound 28) | GluK3 | Submicromolar | 400-fold vs. GluK1, GluK2, GluK5, and GluA2 nih.gov |

| Quinoxaline-2,3-dione analogue (Compound 20) | GluK1 | 1.2 µM | >27-fold vs. GluK2, GluK3; 20-fold vs. native AMPA receptors nih.gov |

Agonism at Metabotropic Glutamate Receptor (mGluR) Subtypes (e.g., mGluR2, mGluR3)

Metabotropic glutamate receptors (mGluRs) constitute a separate family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. While the primary targets of AMPA and its analogs are the ionotropic AMPA receptors, the broader glutamatergic system involves complex interactions between ionotropic and metabotropic receptors.

Current research primarily focuses on how specific mGluR agonists and antagonists can modulate AMPA receptor function, rather than direct agonism of AMPA itself at mGluR subtypes. For example, agonists of the group II mGluRs (mGluR2 and mGluR3) have been shown to regulate the trafficking and surface expression of AMPA receptor subunits GluA1 and GluA2. nih.gov This indicates an indirect but significant functional relationship between these receptor systems.

There is limited evidence to suggest that AMPA or its close structural analogs act as direct agonists at mGluR2 or mGluR3. Pharmacological studies have identified highly selective agonists for group II mGluRs, such as LY379268 and LY354740, which are structurally distinct from AMPA. nih.gov Furthermore, a selective antagonist for the GluK3 kainate receptor was tested and found to have no agonist or antagonist activity at mGluR2, mGluR4, and mGluR5, further suggesting a general lack of direct cross-reactivity of these types of compounds at mGluRs. nih.gov

Therefore, the interaction between the AMPA and mGluR systems appears to be predominantly one of modulation, where the activation of mGluRs influences the function and cellular localization of AMPA receptors.

Structure Activity Relationship Sar and Rational Design of Isoxazolepropanoic Acid Scaffolds

Elucidation of Pharmacophoric Features within the Isoxazole (B147169) Moiety

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers specific electronic properties and hydrogen bonding capabilities that are critical for molecular recognition at biological targets. researchgate.netresearchgate.net A key pharmacophoric feature of the isoxazole moiety is its ability to act as a bioisostere for other chemical groups, such as a carboxylic acid or a phenyl ring, while offering a distinct spatial arrangement of heteroatoms. researchgate.netspirochem.com

The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor, while the oxygen atom influences the ring's electron distribution. researchgate.net The aromatic nature of the isoxazole ring allows for π-π stacking interactions with aromatic residues in a receptor's binding pocket. mdpi.com For instance, in analogues of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), the isoxazole ring, along with the carboxyl and amino groups, forms the essential pharmacophore for binding to glutamate (B1630785) receptors. nih.gov The specific positioning of substituents on the isoxazole ring is vital; for example, substituents at position 5 can have a more significant impact on the molecule's activating or deactivating effects compared to those at position 3. researchgate.net

Pharmacophore models for various targets have highlighted the importance of the isoxazole core. For inhibitors of the System xc- transporter, a model suggests that the isoxazole scaffold helps to position key functional groups, such as a distal carboxylic acid or its isostere, in a manner that the binding site can accommodate. nih.gov The weak nitrogen-oxygen bond within the ring is a potential site for cleavage, which can be a factor in both the molecule's mechanism of action and its metabolic fate. researchgate.netnih.gov

Impact of Functional Group Modifications on Receptor Binding Selectivity and Potency

Modifying the functional groups attached to the isoxazolepropanoic acid scaffold is a primary strategy for fine-tuning receptor binding selectivity and potency. Research on various receptor families demonstrates the profound impact of these modifications.

For instance, in the development of ligands for metabotropic glutamate receptors (mGluRs), starting from the lead compound ibotenic acid, the substitution pattern on the isoxazole ring dictates the selectivity between ionotropic (iGluR) and metabotropic receptors. nih.gov Specifically, for analogues of (RS)-2-amino-3-(3-hydroxy-5-isoxazolyl)propionic acid (HIBO), the introduction of various substituents at the 4-position was explored. nih.gov

Similarly, for ligands targeting the System xc- transporter, modifications at the C5 position of the isoxazole ring have shown significant effects. While small aliphatic groups at C5 resulted in a lack of activity, the introduction of larger aromatic moieties, such as phenethyl or naphthylethyl groups, led to a marked increase in inhibitory activity. nih.gov This suggests that these lipophilic groups interact with adjacent hydrophobic domains in the receptor, enhancing binding affinity. nih.govnih.gov

In the context of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, substitutions on the propionate (B1217596) side chain and the isoxazole ring can modulate agonist and antagonist activity. Alanine substitutions at key residues in the ligand-binding domain of the GluR-D subunit revealed that residues like Leu-672 and Thr-677 are critical for the binding of all agonists, whereas mutations at other positions selectively affected the binding of specific agonists. nih.gov This highlights that even subtle changes can drastically alter the binding profile.

The following table summarizes the effects of specific functional group modifications on the activity of isoxazolepropanoic acid derivatives at the System xc- transporter. nih.gov

| Compound/Modification | Functional Group at C5 | Activity at System xc- |

| ACPA (7) | - | No discernible activity |

| 7a-7c | Small aliphatic groups | No discernible activity |

| 7d | Phenethyl | Marked inhibitory activity |

| 7e | Benzyloxymethyl | Marked inhibitory activity |

| 7f | 1-Naphthylethyl | Marked inhibitory activity |

| 7g | 2-Naphthylethyl | Marked inhibitory activity |

Analysis of Steric and Electronic Effects of Substituents on Biological Activity

The steric and electronic properties of substituents on the isoxazolepropanoic acid scaffold are fundamental drivers of biological activity. Steric bulk can influence how a ligand fits into a binding pocket, while electronic effects can alter the strength of interactions like hydrogen bonds and π-π stacking. mdpi.com

For isoxazole-4-carboxamide derivatives acting as negative allosteric modulators of AMPA receptors, the spatial arrangement between the phenyl and isoxazole rings is critical. mdpi.com Compounds with bulky substituents, such as a tert-butyl group, show diminished activity due to steric hindrance, which likely interferes with optimal binding. mdpi.com In contrast, a 2,6-dichlorophenyl moiety enhances binding through favorable hydrophobic interactions and π-π stacking, with the electron-withdrawing nature of the chlorine atoms optimizing these interactions. mdpi.comnih.gov

In the development of inhibitors for the enzyme carbonic anhydrase, the addition of a five-membered heterocyclic ring like isoxazole can enhance inhibitory action. acs.org The electronic nature of substituents on the isoxazole ring plays a crucial role. For example, the presence of a nitro group, which is strongly electron-withdrawing, has been found to be important for the trypanocidal activity of some isoxazole derivatives. researchgate.net Conversely, electron-donating groups like methoxy (B1213986) substituents on a benzene (B151609) ring attached to the isoxazole scaffold have been shown to enhance anticancer activity in certain series of compounds. mdpi.com

Studies on antibacterial isoxazole derivatives have shown that the presence of methoxy or dimethyl amino groups (electron-donating) at the C-5 phenyl ring and nitro or chlorine groups (electron-withdrawing) at the C-3 phenyl ring can enhance activity. ijpca.org This demonstrates that a delicate balance of electronic effects across the molecule is often required for optimal biological function.

Bioisosteric Replacements in Lead Compound Optimization

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry for optimizing lead compounds. researchgate.netspirochem.com The isoxazole ring itself is often used as a bioisostere for other groups. In the optimization of isoxazolepropanoic acid derivatives, bioisosteric replacements are frequently employed to improve potency, selectivity, and pharmacokinetic properties. nih.gov

One example is the bioisosteric replacement of the isoxazole heterocycle in (3-methyl-5-isoxazolyl)methylene-azacyclic compounds with pyridine, oxadiazole, or an acyl group. nih.gov This led to ligands with high to moderate affinity for central nicotinic cholinergic receptors, demonstrating the utility of this approach in exploring new chemical space while retaining key binding interactions. nih.gov

In the context of System xc- transporter inhibitors, non-amino acid bioisosteres of amino-3-carboxy-5-methylisoxazole propionic acid (ACPA) were investigated. It was found that certain hydrazone acids could bind to the transporter with affinities comparable to endogenous substrates. nih.gov In contrast, replacing the propanoic acid side chain and cyclizing it to form isoxazolo[3,4-d] pyridazinones resulted in a significant loss of activity, indicating that not all bioisosteric replacements are tolerated and that the specific conformation of the side chain is crucial. nih.govnih.gov

The replacement of a carbon atom with a silicon atom (sila-substitution) is another bioisosteric strategy that can alter bond lengths and angles, potentially improving pharmacological potency or metabolic stability. researchgate.net While less common, this approach offers another avenue for optimizing isoxazole-based lead compounds. The strategic replacement of hydrogen with fluorine is a more widely used tactic to modulate potency and metabolic stability. nih.gov

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Methodologies

Modern drug discovery heavily relies on computational and structural techniques like SBDD and FBDD to rationally design and optimize ligands. These methods have been applied to isoxazole-based scaffolds to accelerate the development of new therapeutic agents. researchgate.net

Identification of Receptor Binding Pockets and Key Interaction Sites

A critical first step in SBDD is the identification and characterization of the ligand-binding pocket on the target protein. For AMPA receptors, the ligand-binding site is a conserved pocket formed by the association of the N-terminus and the loop between transmembrane domains 3 and 4. nih.gov Crystallography has revealed that the distal anionic group of agonists interacts with the N-terminal region of an alpha-helix (helix F). nih.gov Specific amino acid residues, such as PHE623, LEU620, and PRO520, have been identified as forming key hydrophobic and π-π interactions with isoxazole-based ligands. mdpi.commdpi.com

For other targets, such as the RORγt nuclear receptor, X-ray crystallography has shown that trisubstituted isoxazoles bind to an allosteric site between helices 3, 4, 11, and 12. dundee.ac.uk In these complexes, the pyrrole (B145914) moiety at the C-5 position of the isoxazole forms a crucial hydrogen bond with the main chain carbonyls of Leu353 and Lys354. dundee.ac.uk This detailed structural information is invaluable for designing new analogs with improved affinity and selectivity.

Fragment-based drug design (FBDD) starts with identifying small, low-affinity fragments that bind to the target. These fragments are then grown or merged to create more potent leads. researchgate.net The isoxazole moiety itself can be considered a valuable fragment in such screening campaigns. researchgate.net

Computational Modeling and Docking for Ligand Design and Optimization

Computational modeling and molecular docking are indispensable tools in modern drug design, used to predict how a ligand will bind to its target receptor and to estimate its binding affinity. nih.govmdpi.com These methods are widely used in the design and optimization of isoxazolepropanoic acid derivatives. nih.govumt.edu

For Farnesoid X Receptor (FXR) agonists, molecular docking studies have been used to analyze the binding interactions of various isoxazole compounds. mdpi.com By comparing the docking scores and binding poses of different ligands like GW4064 and cilofexor, researchers can understand the key interactions that lead to agonistic activity. mdpi.com Such studies can predict the binding affinities and guide the synthesis of novel compounds with potentially higher potency. mdpi.com

In the development of carbonic anhydrase inhibitors, molecular docking was used to screen a series of isoxazole derivatives. acs.org The docking analysis helped to predict the active site and rationalize the inhibitory profiles of the synthesized compounds. The results showed that the isoxazole derivatives bind at the entrance of the active site. acs.org

Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, is often used in conjunction with docking. nih.govmdpi.com For inhibitors of the System xc- transporter, a pharmacophore model was constructed based on known active isoxazole analogues to provide insights into the structure-activity relationships. nih.govnih.gov This model helps in the virtual screening of large compound libraries to identify new potential inhibitors.

The following table presents docking scores and calculated binding free energies for several isoxazole-based FXR agonists, illustrating how computational methods can be used to rank potential drug candidates. mdpi.com

| Ligand | Docking Score (LibDockScore) | Binding Free Energy (ΔGbind, kcal/mol) |

| GW4064 | 138.865 | -36.71 |

| Cilofexor | 140.123 | -49.83 |

| LY2562175 | 141.065 | -43.46 |

| PX20606 | 136.612 | -39.24 |

Iterative Design-Synthesis-Test Cycles in Compound Development

The development of novel therapeutic agents based on the 3-methyl-5-isoxazolepropanoic acid scaffold is a dynamic process heavily reliant on the iterative application of design-synthesis-test cycles. This cyclical methodology allows for the systematic optimization of a lead compound's pharmacological profile by progressively refining its chemical structure based on empirical data. The core principle of this approach is to close the loop between chemical synthesis and biological testing, creating a feedback mechanism that guides the rational design of subsequent generations of molecules. nih.gov

The iterative process begins with a lead compound, in this case, a derivative of 3-methyl-5-isoxazolepropanoic acid, which is subjected to a battery of biological assays to determine its activity and other relevant properties. The data from these tests inform the design of new analogs with specific structural modifications intended to enhance desired characteristics, such as potency or selectivity, or to improve metabolic stability. These newly designed compounds are then synthesized and subsequently tested. This cycle of design, synthesis, and testing is repeated, with each iteration building on the knowledge gained from the previous one.

A key aspect of this iterative approach is the integration of various scientific disciplines. Synthetic chemists devise routes to create the designed molecules, while computational chemists may model the interactions of these compounds with their biological targets to prioritize synthetic efforts. nih.gov Biologists then evaluate the synthesized compounds in relevant in vitro and in vivo assays. nih.gov The synergy between these functions is crucial for efficiently navigating the complex chemical space and accelerating the journey from a preliminary hit to a viable drug candidate.

The successful application of design-synthesis-test cycles can be illustrated through the optimization of isoxazole-based compounds targeting various biological targets. For instance, in the development of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, initial structure-activity relationship (SAR) studies revealed the importance of specific functional groups for binding affinity. nih.govnih.gov Early lead compounds were systematically modified to probe the effects of altering substituents on the isoxazole ring and its appended functionalities.

One iterative cycle might focus on modifying the substituents at the C-5 position of the isoxazole ring. For example, a series of analogs could be synthesized with varying heterocyclic groups at this position to explore the impact on binding to the target protein. dundee.ac.uk The results of these modifications are then quantified through biological testing.

Table 1: Example of an Iterative Cycle Focused on C-5 Substitutions

| Compound | C-5 Substituent | Target Binding Affinity (ΔTm °C) |

|---|---|---|

| 1 | 1H-pyrrol-3-yl | 2.4 |

| 2 | 1H-pyrrol-2-yl | 4.9 |

| 3 | 1H-pyrazol-4-yl | 3.2 |

| 4 | Thiophen-2-yl | No response |

| 5 | Furan-2-yl | No response |

This table is a representative example based on the principles of iterative design and data from related isoxazole scaffold development. dundee.ac.uk

The data from this initial cycle would indicate that a 1H-pyrrol-2-yl substituent at the C-5 position provides a significant improvement in binding affinity compared to the 1H-pyrrol-3-yl group, and that other five-membered heterocycles like thiophene (B33073) and furan (B31954) are not well-tolerated at this position. dundee.ac.uk This information then feeds directly into the next design phase. The subsequent iteration might involve retaining the optimal 1H-pyrrol-2-yl group at C-5 while exploring modifications at other positions of the isoxazole scaffold, such as the C-3 methyl group or the propanoic acid side chain, to further enhance activity or to address other properties like selectivity or metabolic stability.

Another example of an iterative cycle could involve the exploration of different substitution patterns on an aromatic ring attached to the isoxazole core, a common strategy in medicinal chemistry. The initial design might include a simple phenyl group, which is then systematically decorated with various electron-withdrawing or electron-donating groups at the ortho, meta, and para positions.

Table 2: Example of an Iterative Cycle Focused on Phenyl Ring Substitution

| Compound | Substitution on Phenyl Ring | Biological Activity (IC50 µM) |

|---|---|---|

| 6 | Unsubstituted | 15.5 |

| 7 | 4-Fluoro | 8.2 |

| 8 | 4-Chloro | 6.1 |

| 9 | 4-Bromo | 5.8 |

| 10 | 3,4-Dichloro | 2.3 |

| 11 | 4-Trifluoromethyl | 1.9 |

This table is a representative example based on SAR principles for isoxazole derivatives. nih.gov

The results from this hypothetical cycle would suggest that electron-withdrawing groups on the phenyl ring are beneficial for activity, with the potency generally increasing with the strength of the electron-withdrawing effect. nih.gov This provides a clear direction for the next round of design and synthesis, where efforts could be focused on exploring other potent electron-withdrawing groups or combinations thereof.

Through these successive cycles of design, synthesis, and testing, a detailed understanding of the structure-activity relationship for the 3-methyl-5-isoxazolepropanoic acid scaffold is built. This knowledge-driven approach allows for the rational optimization of the lead compound, ultimately leading to the identification of a clinical candidate with a desirable therapeutic profile.

Cellular and Systems Level Mechanisms of Ampa Receptor Modulation

Regulation of AMPAR Trafficking and Surface Expression

The trafficking of AMPARs is a dynamic process involving their continuous insertion into (exocytosis) and removal from (endocytosis) the neuronal membrane. This balance is tightly regulated and can be rapidly altered to modify synaptic function.

AMPARs are in a constant state of flux between the plasma membrane and intracellular compartments, a process known as constitutive trafficking pnas.orgnih.gov. This baseline cycling is maintained by a balance between exocytosis and endocytosis, ensuring a stable number of surface receptors under resting conditions nih.gov.

This equilibrium is dynamically shifted by neuronal activity, leading to regulated trafficking. For instance, the activation of N-methyl-D-aspartate (NMDA) receptors or metabotropic glutamate (B1630785) receptors (mGluRs) can trigger the rapid internalization of AMPARs nih.gov. This activity-dependent removal is a primary mechanism for reducing synaptic strength and is largely mediated by clathrin-mediated endocytosis (CME). Conversely, specific patterns of synaptic activity can promote the insertion of AMPARs into the postsynaptic membrane, strengthening the synapse nih.gov. The delivery of new receptors can occur either through direct exocytosis at the postsynaptic site or via insertion at extrasynaptic locations followed by lateral diffusion into the synapse nih.gov. The tetraspanin TSPAN5, in complex with AP4 and the auxiliary subunit Stargazin, has been identified as a key regulator that promotes the exocytosis of AMPARs, potentially by directing them through recycling endosomes researchgate.netelifesciences.org.

Post-translational modifications of AMPAR subunits and their associated proteins provide a sophisticated layer of regulatory control over receptor trafficking.

Phosphorylation: One of the most critical modifications is the phosphorylation of the GluA1 receptor subunit. Research has shown that phosphorylation of the GluA1 subunit at the serine 845 residue by Protein Kinase A (PKA) is essential for increasing the number of AMPARs on the cell surface pnas.orgnih.gov. This PKA-mediated phosphorylation enhances surface expression by both promoting the insertion of receptors into the membrane and decreasing their rate of endocytosis pnas.orgnih.govnih.gov. Conversely, the dephosphorylation of this same serine 845 site is a crucial trigger for NMDA-induced AMPAR internalization pnas.orgnih.govresearchgate.net.

S-Nitrosylation: Another key modification is S-nitrosylation, the addition of a nitric oxide group to a cysteine residue. Following NMDA receptor activation, there is an increase in the S-nitrosylation of two critical trafficking proteins, Thorase and N-ethylmaleimide-sensitive factor (NSF) nih.gov. S-nitrosylation of Thorase stabilizes its interaction with the AMPAR complex, which enhances receptor internalization nih.gov. Subsequently, Thorase can transfer the nitric oxide group to NSF in a process called transnitrosylation. This S-nitrosylation of NSF modulates the surface insertion of AMPARs nih.gov. This dual-modification pathway provides a mechanism to fine-tune both the internalization and insertion of receptors, thereby regulating synaptic plasticity nih.govnih.gov.

| Modification | Target Protein | Site | Key Enzyme/Mediator | Functional Effect on Trafficking |

|---|---|---|---|---|

| Phosphorylation | GluA1 | Serine 845 | Protein Kinase A (PKA) | Promotes surface insertion, decreases endocytosis |

| Dephosphorylation | GluA1 | Serine 845 | Phosphatases | Triggers NMDA-induced endocytosis |

| S-Nitrosylation | Thorase | Cysteine 137 | Nitric Oxide Synthase (nNOS) | Stabilizes Thorase-AMPAR complex, enhances internalization |

| S-Nitrosylation (Transnitrosylation) | NSF | - | S-nitrosylated Thorase | Modulates surface insertion |

The trafficking and synaptic anchoring of AMPARs are orchestrated by a complex network of interacting proteins that bind to the intracellular C-terminal tails of the receptor subunits nih.gov.

Thorase : This AAA+ ATPase plays a pivotal role in the activity-dependent internalization of AMPARs jneurosci.orgresearchgate.net. In an ATP-dependent manner, Thorase facilitates the disassembly of the complex between the GluA2 subunit and glutamate receptor-interacting protein 1 (GRIP1), a key step for receptor endocytosis nih.govucdavis.edu. The loss of Thorase function leads to reduced AMPAR internalization nih.gov.

NSF (N-ethylmaleimide-sensitive factor) : NSF is an ATPase that binds directly to the GluA2 subunit and is essential for stabilizing AMPARs at the synaptic surface jneurosci.org. By binding to GluA2, NSF prevents the removal of receptors from the membrane, and interfering with this interaction leads to a reduction in synaptic AMPARs nih.govpnas.org.

PICK1 (Protein Interacting with C Kinase 1) : PICK1 is another critical protein that binds to the GluA2 subunit and is heavily implicated in AMPAR internalization, particularly during synaptic depression nih.govnih.gov.

PSD-95 (Postsynaptic Density Protein-95) : As a major scaffolding protein of the postsynaptic density, PSD-95 is crucial for anchoring AMPARs at the synapse. It often interacts with AMPARs indirectly via transmembrane AMPAR regulatory proteins (TARPs), such as Stargazin, forming a larger complex that traps the receptor at the postsynaptic site, thereby stabilizing it researchgate.net.

| Interacting Protein | Binds to Subunit | Primary Role in Trafficking |

|---|---|---|

| Thorase | GluA2 (via complex) | Mediates activity-dependent internalization |

| NSF | GluA2 | Stabilizes surface receptors, prevents endocytosis |

| PICK1 | GluA2 | Promotes internalization (endocytosis) |

| PSD-95 | GluA1/GluA2 (via TARPs) | Synaptic anchoring and stabilization |

Contribution to Synaptic Plasticity Mechanisms

The regulation of AMPAR trafficking is the primary molecular mechanism underlying the expression of synaptic plasticity, the process by which synapses change their strength over time.

Long-term potentiation (LTP) and long-term depression (LTD) are the most widely studied forms of synaptic plasticity and are considered cellular correlates of learning and memory nih.gov. The expression of both LTP and LTD is fundamentally dependent on the movement of AMPA receptors.

Long-Term Potentiation (LTP) : The induction of LTP, a persistent strengthening of synapses, is associated with the rapid insertion of GluA1-containing AMPARs into the postsynaptic membrane researchgate.net. This trafficking event increases the number of functional receptors at the synapse, making it more sensitive to glutamate. The trafficking machinery, including the phosphorylation of GluA1 and the stabilization of receptors by PSD-95, is critical for this process nih.govresearchgate.net.

Long-Term Depression (LTD) : Conversely, LTD, a lasting decrease in synaptic efficacy, is driven by the removal of AMPARs from the synapse via endocytosis researchgate.net. This process is mediated by proteins such as Thorase and PICK1, which facilitate the internalization of GluA2-containing receptors nih.gov. Impairment of the internalization machinery, for example through the deletion of Thorase, can eliminate the expression of LTD nih.govucdavis.edu.

The bidirectional control of AMPAR surface levels, therefore, allows synapses to be strengthened or weakened, providing a dynamic substrate for information storage in the brain nih.gov.

While AMPARs are most famous for their postsynaptic role, a growing body of evidence demonstrates their presence on presynaptic terminals, where they can modulate the release of neurotransmitters nih.govnih.govproquest.com. These presynaptic AMPARs act as autoreceptors or heteroreceptors to fine-tune synaptic transmission.

Activation of presynaptic AMPARs can modulate the release of a wide array of neurotransmitters, including glutamate, GABA, acetylcholine, serotonin, and catecholamines nih.govproquest.com. The effect can be either facilitatory or inhibitory depending on the specific neuron type and brain region. For example, in some synapses, presynaptic AMPAR activation leads to membrane depolarization that can enhance vesicle release. In other contexts, such as on primary afferent fibers in the spinal cord, their activation can decrease the release of glutamate nih.govproquest.com. This presynaptic function adds another layer of complexity to the role of AMPARs, showing they not only receive signals but also actively regulate their transmission at the source.

Interplay with Intracellular Signaling Pathways

Growth Factor-Mediated Signaling and AMPAR Expression (e.g., BDNF, PDGF, Fyn Kinase)

While direct studies linking 5-Isoxazolepropanoic acid, 3-methyl- to growth factor signaling are absent, the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by these pathways is a critical area of neuroscience research. Growth factors are pivotal in modulating synaptic strength and plasticity, partly by controlling the expression, trafficking, and function of AMPA receptors.

Brain-Derived Neurotrophic Factor (BDNF) is a key player in this process. nih.gov BDNF signaling through its receptor, Tropomyosin receptor kinase B (TrkB), initiates downstream cascades, including the Ras/ERK pathway, which promotes the surface delivery of AMPA receptors. frontiersin.org This process is essential for synaptic plasticity, learning, and memory. nih.gov Research shows that enhancing AMPA receptor activity can, in turn, increase the production of BDNF, suggesting a positive feedback loop. nih.govjneurosci.org Specifically, BDNF/TrkB signaling has been found to increase the transcription and protein expression of AMPA receptor subunits GluA1, GluA2, and GluA3. frontiersin.org Depending on the duration of exposure, BDNF can have bidirectional effects; acute treatment tends to increase AMPA receptor surface expression, while longer-term exposure may lead to a decrease as part of homeostatic plasticity. nih.gov

Other factors, such as Transforming Growth Factor Alpha (TGFα), can exert opposing effects. TGFα, acting through the Epidermal Growth Factor (EGF) receptor, can down-regulate the expression of the GluR1 AMPA receptor subunit and counteract the neurotrophic effects of BDNF. nih.govnih.gov

Table 1: Growth Factor Effects on AMPA Receptor (AMPAR) Expression

| Growth Factor / Kinase | Receptor | Key Downstream Pathway | Effect on AMPARs |

| BDNF | TrkB | Ras/ERK, CaMKII | Increases transcription, surface expression, and synaptic delivery of GluA1, GluA2, GluA3 subunits. nih.govfrontiersin.org |

| TGFα | ErbB1 (EGF Receptor) | ErbB1 Tyrosine Kinase | Down-regulates GluR1 protein expression; counteracts BDNF-mediated upregulation. nih.govnih.gov |

| Fyn Kinase | (Associated with various receptors) | Src family kinase signaling | Phosphorylates AMPAR-associated proteins, modulating receptor trafficking and function. |

| PDGF | PDGFR | PI3K/Akt, MAPK/ERK | Regulates neuronal development and survival; potential indirect effects on synaptic protein expression. |

Interactions with Other Receptor Systems (e.g., NMDA Receptors, Glutamatergic Dysregulation)

No specific data exists on the interaction of 5-Isoxazolepropanoic acid, 3-methyl- with other receptor systems. However, the interplay between AMPA receptors and N-methyl-D-aspartate (NMDA) receptors is fundamental to excitatory neurotransmission and synaptic plasticity. These two ionotropic glutamate receptors are often co-localized at the same postsynaptic densities. nih.govnih.gov

Their interaction is sequential and interdependent. The binding of glutamate to AMPA receptors causes an influx of sodium ions (Na+), leading to depolarization of the postsynaptic membrane. wikipedia.orgquora.com This depolarization is crucial for the activation of NMDA receptors, as it dislodges a magnesium ion (Mg2+) that blocks the NMDA receptor channel at resting membrane potential. wikipedia.orgquora.comyoutube.com Once unblocked, NMDA receptors allow the influx of both Na+ and, significantly, calcium ions (Ca2+). wikipedia.org This Ca2+ influx through NMDA receptors triggers downstream signaling cascades, such as the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which is a critical step for inducing long-term potentiation (LTP) and trafficking more AMPA receptors to the synaptic surface. wikipedia.org

There is also evidence of non-ionotropic, or cross-talk, inhibition between the two receptor types, which may serve a neuroprotective role by preventing overexcitation. nih.gov

Glutamatergic Dysregulation: An imbalance in the glutamatergic system is implicated in numerous neurological and psychiatric disorders. nih.govnih.gov This dysregulation can manifest as excessive glutamate release or impaired receptor function. For instance, in Alzheimer's disease models, an increased rate of AMPA receptor endocytosis (removal from the synapse) has been implicated in synaptic disintegration. nih.gov Conversely, chronic stress can also lead to region-specific dysregulation of AMPA receptor-mediated synaptic transmission. nih.gov This imbalance disrupts the delicate equilibrium between synaptic strengthening and weakening, contributing to the pathophysiology of conditions like depression and epilepsy. nih.govmdpi.com

Table 2: AMPA and NMDA Receptor Interactions

| Interaction Type | Mechanism | Functional Consequence |

| Ionotropic Activation | AMPAR-mediated depolarization removes Mg2+ block from NMDAR channel. wikipedia.orgquora.com | Allows Ca2+ influx through NMDARs, initiating signaling for synaptic plasticity (e.g., LTP). wikipedia.org |

| Cross-Inhibition | Activation of AMPARs can inhibit NMDARs through a non-ionotropic mechanism, independent of ion fluxes. nih.gov | May prevent overexcitation and play a neuroprotective role. nih.gov |

| Trafficking Regulation | NMDAR activation and subsequent Ca2+ influx regulate the insertion and removal of AMPARs from the synapse. wikipedia.orgpnas.org | Modulates synaptic strength, underlying learning and memory. wikipedia.org |

Mechanisms of Excitotoxicity and Neuroprotection Mediated by AMPARs

While no studies have assessed the role of 5-Isoxazolepropanoic acid, 3-methyl- in excitotoxicity, the involvement of AMPA receptors in this process is well-documented. Excitotoxicity is a pathological process where excessive activation of glutamate receptors leads to neuronal damage and death. nih.gov It is a primary mechanism of cell loss in both acute injuries like stroke and chronic neurodegenerative diseases. nih.govnih.gov

A key factor in AMPA receptor-mediated excitotoxicity is their permeability to calcium. nih.gov The subunit composition of the AMPA receptor tetramer determines its Ca2+ permeability. Receptors containing the edited GluA2 subunit are typically impermeable to Ca2+. wikipedia.orgnih.gov However, under pathological conditions, there can be a downregulation of the GluA2 subunit, leading to the formation of Ca2+-permeable AMPA receptors (CP-AMPARs). nih.govnih.gov An excessive influx of Ca2+ through these CP-AMPARs and NMDA receptors triggers damaging intracellular cascades, including:

Mitochondrial injury and energy failure. nih.govsolidarite-mab.fr

Generation of free radicals and oxidative stress. nih.gov

Activation of proteases (like calpains) and apoptotic pathways. nih.govfrontiersin.org

Endoplasmic reticulum (ER) stress. solidarite-mab.fr

Conversely, modulating AMPA receptor activity is a strategy for neuroprotection. AMPA receptor antagonists have shown protective effects in experimental models of neurodegeneration. nih.govbioworld.com Furthermore, positive allosteric modulators of AMPA receptors (Ampakines) have also been shown to elicit neuroprotective effects, possibly by enhancing survival signaling pathways and promoting the release of neurotrophic factors like BDNF. nih.govplu.mxresearchgate.net Strategies that prevent the downregulation of the GluA2 subunit or block CP-AMPARs specifically could offer a more targeted approach to preventing excitotoxicity with fewer side effects than broadly blocking all glutamate receptors. nih.govnih.gov

Table 3: AMPAR-Mediated Excitotoxicity vs. Neuroprotection

| Process | Key Mechanisms | Cellular Outcome |

| Excitotoxicity | - Excessive glutamate release. - Downregulation of the GluA2 subunit. - Formation of Ca2+-permeable AMPARs (CP-AMPARs). nih.govnih.gov - Massive Ca2+ influx. nih.govsolidarite-mab.fr | Mitochondrial dysfunction, oxidative stress, activation of apoptotic cascades, neuronal death. nih.govnih.govsolidarite-mab.fr |

| Neuroprotection | - Antagonism of AMPA receptors to reduce over-activation. nih.govbioworld.com - Positive modulation to enhance neurotrophic factor release (e.g., BDNF). nih.govplu.mx - Maintaining expression of the Ca2+-impermeable GluA2 subunit. nih.gov | Prevention of Ca2+ overload, activation of cell survival pathways, reduction of neuronal damage. |

Advanced Methodologies in α Amino 3 Hydroxy 5 Methyl 4 Isoxazolepropionic Acid Ampa Research

Spectroscopic Analysis Techniques

Spectroscopic techniques have been instrumental in elucidating the dynamic processes of AMPA receptor function. By analyzing the interaction of light with the receptor and its ligands, researchers can infer detailed information about molecular interactions and structural rearrangements in solution. nih.gov

Vibrational spectroscopy is a powerful tool for probing the local electrostatic environment and molecular conformations within the ligand-binding pocket of AMPA receptors. nih.gov This technique measures the vibrational frequencies of chemical bonds, which are sensitive to their immediate surroundings. By site-specifically incorporating vibrational probes into the receptor or its ligand, researchers can gain quantitative information about ligand binding kinetics and the specific interactions that mediate receptor activation. researchgate.netnih.gov

Investigations using vibrational spectroscopy have focused on understanding how specific interactions between an agonist, such as AMPA, and the protein correlate with the closure of the ligand-binding domain cleft and subsequent receptor activation. researchgate.net These studies have revealed a relationship between the strength of the interaction at the α-amine group of the agonist and the extent of receptor activation, providing a molecular-level view of the initial steps in signal transduction. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that acts as a "molecular ruler," enabling the measurement of distances between two fluorescent molecules (a donor and an acceptor) on the order of 1-10 nanometers. wikipedia.orglibretexts.org The efficiency of this non-radiative energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to small changes in distance. wikipedia.org

In AMPA receptor research, FRET has been employed to study the conformational changes that occur upon agonist binding, particularly the degree of cleft closure in the isolated ligand-binding domain. nih.govresearchgate.net By labeling different points on the receptor with a donor-acceptor pair, scientists can monitor real-time conformational dynamics in solution. nih.gov These studies have confirmed that the cleft closure observed in crystal structures also occurs in the functional receptor with its channel segments, validating the isolated ligand-binding domain as a reliable model system. acs.org FRET-based methods have detected sub-angstrom scale distance changes within receptor complexes, offering dynamic insights into the gating mechanism. nih.gov

| FRET Application in AMPA Receptor Research | Finding |

| Cleft Closure Measurement | FRET has been used to quantify the closure of the ligand-binding domain upon agonist binding. researchgate.net |

| Validation of Model Systems | The conformational changes observed in the isolated ligand-binding domain via FRET are consistent with those in the full-length receptor. acs.org |